molecular formula C9H4Cl2N2O2 B146357 2,4-Dichloro-3-nitroquinoline CAS No. 132521-66-5

2,4-Dichloro-3-nitroquinoline

Cat. No. B146357
M. Wt: 243.04 g/mol
InChI Key: RSFJVCHKGRUCIC-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-nitroquinoline is a chlorinated nitroquinoline derivative, a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. While the provided papers do not directly discuss 2,4-dichloro-3-nitroquinoline, they do provide insights into the synthesis, properties, and structural analysis of related nitroquinoline compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of nitroquinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, 3-nitroquinolines can be synthesized from the reaction of beta-nitrostyrenes with 2-aminobenzaldehyde derivatives in the presence of DABCO, followed by oxidation to obtain the quinoline structure . Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is synthesized through cyclization, nitration, and chlorination steps starting from 4-methoxyaniline . These methods highlight the versatility of nitroquinoline synthesis, which could be adapted for the synthesis of 2,4-dichloro-3-nitroquinoline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitroquinoline derivatives is often confirmed using techniques such as NMR and MS . Crystallographic studies provide detailed insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns observed in co-crystals of nitrobenzoic acid with nitroquinoline derivatives . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Nitroquinolines can undergo various chemical reactions, including oxidative-chlorination splitting , condensation with other reactive compounds , and nucleophilic substitution . These reactions are influenced by the nitro and chloro substituents on the quinoline ring, which can affect the electron density and reactivity of the molecule. The ability to undergo diverse chemical transformations makes nitroquinolines valuable intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroquinoline derivatives are determined by their molecular structure. The presence of nitro and chloro groups can influence the acidity, basicity, solubility, and stability of the compound. For example, the hydrogen bonding observed in crystal structures can suggest a propensity for forming solid-state interactions, which may affect the compound's solubility and melting point . Additionally, the reactivity of the nitro group can be a key factor in the compound's chemical behavior and potential applications.

Scientific Research Applications

Anticancer Agent Synthesis

2,4-Dichloro-3-nitroquinoline has been utilized in the synthesis of novel anticancer agents. A study by Chauhan et al. (2015) involved the microwave-assisted synthesis of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines, derived from 2,4-dichloro-3-nitroquinoline. These compounds exhibited significant antiproliferative activity against human lung and colon cancer cell lines, suggesting their potential as anticancer agents (Chauhan et al., 2015).

Corrosion Inhibition

Another study explored the corrosion inhibition properties of quinoline derivatives, including 2,4-dichloro-3-nitroquinoline, for mild steel in hydrochloric acid solution. This research found that these derivatives are excellent inhibitors for metal corrosion, demonstrating their potential application in industrial processes (Lgaz et al., 2017).

Synthesis of Quinoline Proton Sponges

In the field of chemical synthesis, 2,4-dichloro-3-nitroquinoline has been used to create quinoline proton sponges. Dyablo et al. (2015) reported the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a new type of quinoline proton sponge, using 2,4-dichloro-3-nitroquinoline as a starting material (Dyablo et al., 2015).

Mutagenic Spectrum Analysis

2,4-Dichloro-3-nitroquinoline is also instrumental in studies on mutagenesis. Downes et al. (2014) utilized 4-nitroquinoline 1-oxide, related to 2,4-dichloro-3-nitroquinoline, to study the mutagenic spectrum in Aspergillus nidulans. This research provides insights into how such compounds induce mutations, contributing to the understanding of DNA damage and repair mechanisms (Downes et al., 2014).

Safety And Hazards

When handling 2,4-Dichloro-3-nitroquinoline, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2,4-dichloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-5-3-1-2-4-6(5)12-9(11)8(7)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFJVCHKGRUCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382862
Record name 2,4-dichloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-nitroquinoline

CAS RN

132521-66-5
Record name 2,4-dichloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-3-nitroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
M Chauhan, A Rana, JM Alex, A Negi, S Singh… - Bioorganic …, 2015 - Elsevier
Abstract Design, microwave-assisted synthesis of novel 4-aryl (alkyl)amino-3-nitroquinoline (1a–1l) and 2,4-diaryl (dialkyl)amino-3-nitroquinolines (2a–2k and 3a) via regioselective …
Number of citations: 25 www.sciencedirect.com
K Giri - … СИНТЕТИЧЕСКИЕ МЕТОДОЛОГИИ ДЛЯ … - elar.urfu.ru
Three different reactions related to chemistry (nucleophilic substitution reaction, redox reaction and reaction catalyzed by surface) would be discussed using density functional …
Number of citations: 0 elar.urfu.ru
K Giri - Современные синтетические методологии для …, 2019 - elar.urfu.ru
Three different reactions related to chemistry (nucleophilic substitution reaction, redox reaction and reaction catalyzed by surface) would be discussed using density functional …
Number of citations: 0 elar.urfu.ru
W Steinschifter, W Stadlbauer - Journal für Praktische Chemie …, 1994 - Wiley Online Library
Reactions of 2,4‐dichloroquinolines (2a–f) with sodium azide in DMF lead either regioselectively to 4‐azido‐2‐chloroquinolines (3a–f) or with excess of sodium azide and catalysts to 5‐…
Number of citations: 55 onlinelibrary.wiley.com
M Chauhan, G Joshi, H Kler, A Kashyap, SM Amrutkar… - RSC …, 2016 - pubs.rsc.org
Based on the quinazoline bearing EGFR inhibitors, a series of thirty four compounds having a quinoline scaffold were synthesised and evaluated in vitro for EGFR kinase inhibitory …
Number of citations: 32 pubs.rsc.org
G LAHM, GC ENOUA, G URAY, W STADLBAUER - sciforum.net
The research on fluorescent carbostyrils of the general type I has been going on in our work group for several years [1]. In the course of these investigations we found that carbostyrils of …
Number of citations: 0 sciforum.net
T Izumi, J Sakaguchi, M Takeshita, H Tawara… - Bioorganic & medicinal …, 2003 - Elsevier
Structural modification of imiquimod (1), which is known as an interferon-α (IFN-α) inducer, for the aim of finding a novel and small-molecule tumor necrosis factor-α (TNF-α) suppressor …
Number of citations: 38 www.sciencedirect.com
JF Gerster, KJ Lindstrom, RL Miller… - Journal of medicinal …, 2005 - ACS Publications
1H-Imidazo-[4,5-c]quinolines were prepared while investigating novel nucleoside analogues as potential antiviral agents. While these compounds showed no direct antiviral activity …
Number of citations: 171 pubs.acs.org
LB Fallot, RR Suresh, CL Fisher… - Journal of Medicinal …, 2022 - ACS Publications
We previously reported 1H-imidazo[4,5-c]quinolin-4-amines as A 3 adenosine receptor (A 3 AR) positive allosteric modulators (PAMs). A 3 AR agonists, but not PAMs, are in clinical …
Number of citations: 7 pubs.acs.org
AB Ahvale, H Prokopcová, J Šefčovičová… - 2008 - Wiley Online Library
Highly fluorescent and stable 6,7‐dimethoxy‐2‐oxoquinoline‐4‐carbonitriles (11) were synthesized starting from appropriate 4‐hydroxyquinolones 3 via reactive 4‐chloroquinolones 8 …

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